Deoxycholic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

@ 15 °C: 0.24 G/L IN WATER, 220.7 G/L IN ALC, IN ETHER: 1.16 G/L, IN CHLOROFORM: 2.94 G/L, IN BENZENE: 0.12 G/L, IN ACETONE: 10.46 G/L, IN GLACIAL ACETIC ACID: 9.06 G/L; SOL IN SOLN OF ALKALI HYDROXIDES OR CARBONATES

water solubility = 43.6 mg/l @ 20 °C

0.0436 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Submental Fat Reduction

The most established application of DCA in scientific research is for reducing submental fat, also known as "double chin." ATX-101, a synthetic formulation of DCA, was approved by the FDA in 2015 under the brand name Kybella as the first injectable drug for this purpose []. Multiple studies have demonstrated the efficacy and safety of ATX-101 in reducing submental fat compared to a placebo [, ].

Other Potential Applications

Research is ongoing to explore the potential use of DCA for fat reduction in other areas of the body. However, these applications are currently considered "off-label" and require further investigation. A systematic review highlighted the use of DCA for treating antiretroviral therapy-associated lipohypertrophy, a condition where fat accumulates in specific body regions due to certain HIV medications []. However, this was a small-scale study, and more research is needed.

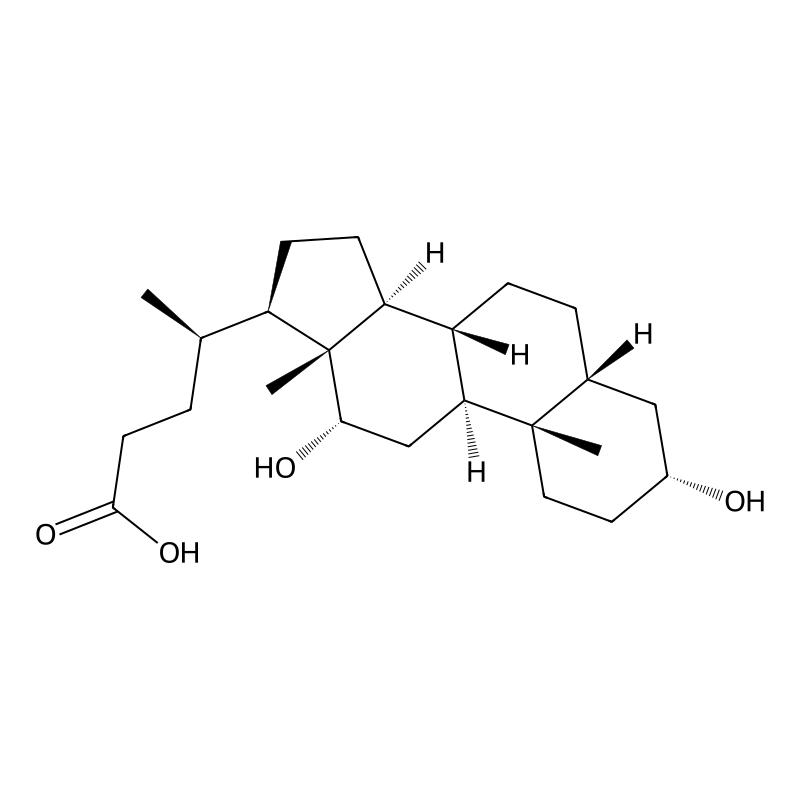

Deoxycholic acid is a bile acid that plays a crucial role in the digestion and absorption of dietary fats. It is classified as a secondary bile acid, primarily produced from the bacterial metabolism of primary bile acids, specifically cholic acid and chenodeoxycholic acid, in the intestines. The chemical formula for deoxycholic acid is C24H40O4, and it exists as a white to off-white crystalline powder when pure. This compound is soluble in alcohol and acetic acid but less soluble in water .

Deoxycholic acid exhibits significant biological activity, particularly in its role as a detergent in the gastrointestinal tract. It emulsifies fats, facilitating their absorption. Moreover, it has been implicated in various pathological processes, including DNA damage due to increased oxidative stress when present in high concentrations . Additionally, deoxycholic acid interacts with specific enzymes, such as N-acylphosphatidylethanolamine-specific phospholipase D, influencing the release of bioactive lipids like anandamide .

Deoxycholic acid can be synthesized through several methods:

- Biosynthesis: Naturally produced from cholesterol via enzymatic reactions involving hydroxylation and side-chain modifications.

- Chemical Synthesis: Laboratory synthesis can involve starting materials such as cholanic acid derivatives followed by selective hydroxylation and oxidation reactions to achieve the desired structure .

- Microbial Synthesis: Some microorganisms can convert primary bile acids into secondary bile acids like deoxycholic acid through specific metabolic pathways .

Deoxycholic acid has several applications:

- Medical Use: It is used in aesthetic medicine for the non-surgical reduction of submental fat (double chin) under the brand name Kybella. The compound disrupts adipocyte membranes, leading to localized fat cell lysis .

- Biological Research: As a detergent, it is utilized in cell lysis protocols and membrane protein isolation for vaccine development and other biochemical applications .

- Nanotechnology: Deoxycholic acid derivatives are being explored for their potential use in drug delivery systems and nanocarriers due to their amphiphilic properties .

Studies have shown that deoxycholic acid interacts with various biological systems:

- Cytotoxicity: In vitro studies indicate that deoxycholic acid can induce cytolysis in various cell types at concentrations above 0.01% weight/volume. This effect is modulated by the presence of proteins such as albumin, which can bind to deoxycholic acid and reduce its cytotoxic effects .

- DNA Damage: Research indicates that exposure to elevated levels of deoxycholic acid can lead to increased oxidative stress and DNA damage, potentially contributing to carcinogenesis in animal models .

Several compounds are structurally or functionally similar to deoxycholic acid:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Cholic Acid | C24H40O5 | Primary bile acid; more hydrophilic than deoxycholic acid |

| Chenodeoxycholic Acid | C24H40O4 | Another primary bile acid; precursor to secondary bile acids |

| Ursodeoxycholic Acid | C24H40O6 | Less toxic; used therapeutically for liver diseases |

| Lithocholic Acid | C24H38O3 | Secondary bile acid; associated with toxicity |

Uniqueness of Deoxycholic Acid

Deoxycholic acid is unique due to its specific role as a secondary bile acid formed from cholic acid and its application in aesthetic medicine for targeted fat reduction. Its ability to induce localized adipocytolysis while sparing surrounding tissues contributes to its therapeutic profile .

Ligand-Receptor Binding with Farnesoid X Receptor

Deoxycholic acid functions as an endogenous ligand for the farnesoid X receptor, a member of the nuclear receptor superfamily that serves as the primary bile acid sensor in enterohepatic tissues. The molecular basis of deoxycholic acid-FXR interaction involves direct binding to the ligand-binding domain of FXR, which triggers conformational changes essential for receptor activation.

Binding Characteristics and Affinity

Deoxycholic acid demonstrates moderate binding affinity for FXR with an EC50 value of approximately 19.0 μM for steroid receptor coactivator-1 recruitment. This binding potency places deoxycholic acid in an intermediate position among natural bile acids, with chenodeoxycholic acid being the most potent endogenous FXR ligand (EC50 = 11.7 μM) and cholic acid showing minimal activity. The structure-activity relationship reveals that deoxycholic acid's activation profile is compromised compared to chenodeoxycholic acid due to the absence of a 7α-hydroxyl group, which is critical for optimal FXR activation.

Structural Determinants of Binding

Crystal structure analysis of FXR complexes reveals that deoxycholic acid binds to the hydrophobic pocket of the FXR ligand-binding domain primarily through interactions with the β-face of the steroid backbone. The unusual A/B ring juncture, characteristic of bile acids, provides ligand discrimination and triggers a π-cation switch that activates FXR. The hydroxyl groups at positions 3α and 12α in deoxycholic acid interact with specific amino acid residues, though the absence of the 7α-hydroxyl group results in suboptimal coactivator recruitment compared to chenodeoxycholic acid.

Mechanistic Pathway of Receptor Activation

Upon deoxycholic acid binding, FXR undergoes conformational changes that enable heterodimerization with retinoid X receptor and subsequent binding to inverted repeat-1 DNA response elements in target gene promoters. The ligand-induced conformational change stabilizes helix 12 in the agonist conformation, creating a surface conducive to coactivator binding. However, the partial agonist properties of deoxycholic acid result from compromised stable coactivator recruitment due to the missing 7α-hydroxyl group.

| Parameter | Value | Experimental Method |

|---|---|---|

| FXR Coactivator Recruitment EC50 | 19.0 μM | Time-resolved fluorescence |

| FXR Binding Affinity | ~50-100 μM | Cell-based luciferase assay |

| Relative Potency vs CDCA | ~1.6-fold lower | Comparative receptor assays |

Modulation of Cholesterol 7α-Hydroxylase Activity

Cholesterol 7α-hydroxylase represents the rate-limiting enzyme in the classical bile acid biosynthesis pathway, and its regulation by deoxycholic acid constitutes a fundamental mechanism of bile acid homeostasis. The modulation occurs through both direct and indirect pathways, involving multiple regulatory cascades that collectively suppress enzyme activity and gene expression.

FXR-Small Heterodimer Partner Pathway

The primary mechanism by which deoxycholic acid suppresses cholesterol 7α-hydroxylase involves activation of the FXR-small heterodimer partner regulatory cascade. Upon FXR activation by deoxycholic acid, the receptor induces transcription of small heterodimer partner, an atypical nuclear receptor lacking a DNA-binding domain. Small heterodimer partner subsequently interacts with liver receptor homolog-1 and hepatocyte nuclear factor-4, essential transcriptional activators of CYP7A1, effectively repressing cholesterol 7α-hydroxylase gene expression.

Direct Cellular Mechanisms Independent of FXR

Research demonstrates that deoxycholic acid can suppress cholesterol 7α-hydroxylase through FXR-independent pathways, particularly involving acidic sphingomyelinase and FAS receptor-dependent mechanisms. Deoxycholic acid activates c-Jun N-terminal kinase pathways via these membrane receptors, leading to transcriptional repression of CYP7A1 that occurs independently of the nuclear FXR-small heterodimer partner cascade.

Quantitative Effects on Enzyme Activity

Clinical studies demonstrate that deoxycholic acid treatment results in significant suppression of cholesterol 7α-hydroxylase activity. In human subjects, three-week treatment with deoxycholic acid decreased serum levels of 7α-hydroxy-4-cholesten-3-one, a marker of cholesterol 7α-hydroxylase activity, by 75%. Parallel studies in animal models show that deoxycholic acid feeding reduces cholesterol 7α-hydroxylase activity to 28% of control levels, with corresponding decreases in mRNA expression of 82%.

Concentration-Dependent Inhibition

The suppressive effects of deoxycholic acid on cholesterol 7α-hydroxylase demonstrate clear concentration dependence. In primary rat hepatocytes, deoxycholic acid exhibits an IC50 of approximately 50 μM for CYP7A1 mRNA suppression. This concentration-response relationship underlies the physiological regulation where increasing bile acid concentrations progressively reduce the rate-limiting enzyme of their own biosynthesis.

| Treatment Parameter | Effect on CYP7A1 | Experimental System |

|---|---|---|

| Activity Reduction | 72-75% decrease | Human subjects, 3-week treatment |

| mRNA Suppression | 82% reduction | Rat hepatocytes, dietary administration |

| IC50 for Inhibition | ~50 μM | Primary hepatocyte cultures |

| Time Course | Peak effect at 22 hours | Cell culture studies |

Impact on HMG-CoA Reductase Expression

The relationship between deoxycholic acid and HMG-CoA reductase, the rate-limiting enzyme of cholesterol biosynthesis, reveals important mechanistic differences compared to other bile acids, particularly chenodeoxycholic acid. Unlike chenodeoxycholic acid, which significantly suppresses both bile acid synthesis and cholesterol synthesis, deoxycholic acid demonstrates selective effects on bile acid metabolism without substantially impacting cholesterol biosynthetic pathways.

Differential Effects Compared to Chenodeoxycholic Acid

Clinical studies reveal striking differences between deoxycholic acid and chenodeoxycholic acid in their effects on cholesterol synthesis regulation. While chenodeoxycholic acid reduces serum 7-dehydrocholesterol levels by 29%, indicating significant HMG-CoA reductase suppression, deoxycholic acid treatment tends to increase 7-dehydrocholesterol levels, suggesting no inhibitory effect on cholesterol synthesis. This differential response demonstrates that deoxycholic acid's regulatory effects are primarily directed toward bile acid metabolism rather than cholesterol biosynthesis.

Mechanistic Basis for Selective Regulation

The absence of significant HMG-CoA reductase suppression by deoxycholic acid likely reflects structural determinants that influence receptor selectivity and downstream signaling pathways. Unlike chenodeoxycholic acid, which can directly suppress HMG-CoA reductase through multiple mechanisms including transcriptional and post-transcriptional regulation, deoxycholic acid appears to lack the structural features necessary for effective cholesterol synthesis regulation.

Physiological Implications for Cholesterol Homeostasis

The selective effect of deoxycholic acid on bile acid synthesis without cholesterol synthesis suppression has important physiological implications for overall sterol homeostasis. This selectivity suggests that deoxycholic acid may serve as a mechanism for fine-tuning bile acid pools without compromising the cell's ability to synthesize cholesterol for membrane maintenance and other essential functions. Such differential regulation may be particularly important during periods of increased bile acid demand or cholesterol requirements.

Species and Tissue-Specific Variations

Research indicates that the effects of deoxycholic acid on HMG-CoA reductase may vary depending on cell type and species. In some experimental systems, particularly in intestinal tissues, deoxycholic acid shows limited effects on HMG-CoA reductase regulation, while in others, modest suppressive effects have been observed. These variations highlight the importance of tissue-specific regulatory mechanisms in bile acid-cholesterol crosstalk.

| Parameter | Deoxycholic Acid Effect | Chenodeoxycholic Acid Effect |

|---|---|---|

| 7-Dehydrocholesterol Levels | Tends to increase | 29% reduction |

| HMG-CoA Reductase Activity | No significant effect | Significant suppression |

| Cholesterol Synthesis | Minimal impact | Marked reduction |

| Primary Target | Bile acid metabolism | Both bile acid and cholesterol |

Protein Solubilization via Micelle Formation

Deoxycholic acid demonstrates potent detergent properties through micelle formation, enabling efficient solubilization of membrane proteins and lipids. This mechanism has found extensive application in biochemical research for membrane protein extraction and analysis, while also representing a fundamental aspect of bile acid function in lipid digestion and absorption.

Critical Micelle Concentration and Aggregation Properties

Deoxycholic acid exhibits a critical micelle concentration of 2.4-4.0 mM in aqueous solution at 25°C, which varies depending on ionic strength and solution conditions. The micelle aggregation number demonstrates remarkable variability with concentration and environmental conditions, ranging from 2.5 molecules at lower concentrations to 42 molecules at higher salt concentrations. This concentration-dependent aggregation behavior reflects the unique facial amphiphilicity of bile acids compared to conventional surfactants.

Mechanism of Protein Solubilization

The protein solubilization mechanism involves differential interaction with membrane components based on their chemical properties. Studies using rat liver cellular membranes demonstrate that maximum protein solubilization occurs at a deoxycholate/phospholipid molar ratio of approximately 2. At this optimal ratio, deoxycholic acid effectively disrupts protein-protein and protein-lipid interactions while maintaining protein structural integrity sufficient for functional analysis.

Selective Solubilization of Membrane Components

Research reveals that deoxycholic acid exhibits selective solubilization properties for different membrane components. Phospholipids are solubilized in slightly greater amounts than proteins, with complete phospholipid solubilization achieved at deoxycholate/phospholipid ratios of 14-16. Cholesterol demonstrates intermediate solubilization behavior, while cholesterol esters show incomplete solubilization even at high detergent concentrations, indicating the specificity of bile acid-lipid interactions.

Applications in Proteomics and Biochemical Analysis

The unique properties of deoxycholic acid as a protein solubilizing agent have led to widespread adoption in proteomics applications. Sodium deoxycholate can be used at concentrations up to 5% for effective membrane protein extraction, with the advantage of acid-precipitable removal that does not interfere with subsequent mass spectrometric analysis. Studies demonstrate that deoxycholic acid treatment increases protein identification rates by more than two-fold compared to conventional detergents, while reducing sample preparation artifacts.

Thermodynamic and Structural Considerations

The micelle formation process of deoxycholic acid involves unique thermodynamic properties related to the rigid steroid backbone and facial amphiphilicity. Molecular dynamics simulations reveal that primary micelles with 8-10 molecules form initially, which then coalesce to form secondary micelles with approximately 19 molecules. This stepwise aggregation process is governed by hydrophobic interactions that significantly decrease solvent-accessible surface area per molecule in secondary micelles.

| Property | Value | Experimental Conditions |

|---|---|---|

| Critical Micelle Concentration | 2.4-4.0 mM | Aqueous solution, 25°C |

| Optimal Protein Solubilization Ratio | R ≈ 2 | Deoxycholate/phospholipid molar ratio |

| Aggregation Number (20 mM) | 10.5 molecules | Static light scattering, 308.2 K |

| Aggregation Number (50 mM) | 19 molecules | Molecular dynamics simulation |

| Protein Identification Enhancement | >2-fold increase | Proteomics applications |

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.5 (LogP)

log Kow = 3.50

3.50

Decomposition

Appearance

Melting Point

171 - 174 °C

Storage

UNII

Related CAS

71888-65-8 (magnesium (2:1) salt)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (85.42%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Investigated for use/treatment in solid tumors.

Treatment of localised fat deposits

Therapeutic Uses

The useful effects of exogenous bile acids result from their capacity to decrease the cholesterol content of the bile and promote dissolution of cholesterol gallstones. /Bile acids/

VET USE: TO INCR VOL OF BILE WITHOUT SIGNIFICANTLY ALTERING PROPORTIONS OF ITS CONSTITUENTS. MOST EFFECTIVE BILE ACID IN AIDING ABSORPTION OF FATS & FAT-SOLUABLE VITAMINS.

MeSH Pharmacological Classification

ATC Code

D11 - Other dermatological preparations

D11A - Other dermatological preparations

D11AX - Other dermatologicals

D11AX24 - Deoxycholic acid

Mechanism of Action

IN SOLN CONJUGATED BILE SALTS FORM MICELLES IN WHICH LIPID MATERIALS MAY BE ENTRAINED. ...ALSO PROMOTE DIGESTION OF FATS BY STIMULATING PANCREATIC SECRETION & BY ACTIVATING PANCREATIC LIPASE. ... DEOXYCHOLIC.../ACID/ PROMOTE/S/ NET EXCRETION OF NA, K, & WATER IN COLON...MAY BE...FACTORS REGULATING COLONIC ABSORPTION.

DEOXYCHOLATE ADMIN DECR ABSORPTION OF CHOLESTEROL FROM HUMAN INTESTINAL TRACT. IT APPEARED TO INFLUENCE INTESTINAL FLORA AS ASSESSED INDIRECTLY BY ANALYSIS OF TYPES OF NEUTRAL STEROLS ELIM WITH FECES.

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

The exogenous deoxycholic acid joins the endogenous bile acid pool in the enterohepatic circulation and is excreted unchanged in feces along with endogenous deoxycholic acid.

LIVER NORMALLY SECRETES APPROX 24 G OF BILE SALTS IN 700 TO 1000 ML OF BILE IN 24 HR. MOST OF BILE SALTS ARE REABSORBED IN LOWER SMALL INTESTINE & AGAIN BECOME AVAILABLE FOR SECRETION. ... POOL OF BILE SALTS IS APPROX 2 TO 5 G. /BILE SALTS/

Metabolism Metabolites

Wikipedia

12-O-Tetradecanoylphorbol-13-acetate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Food Additives -> EMULSIFIER; -> JECFA Functional Classes

Methods of Manufacturing

Isolation from bile.

General Manufacturing Information

COMPLEXES WITH FATTY ACIDS HAVE BEEN STUDIED EXTENSIVELY: SOBOTKA, GOLDBERG, BIOCHEM J 26, 555 (1932); SOBOTKA, CHEM REV 15, 362 (1934). SURFACE ACTIVITY: IDEM, CHEMISTRY OF THE STEROIDS, NY (1938).

BILE ACIDS DO NOT OCCUR IN BILE AS SUCH BUT RATHER AS THE SALT FORM CONJUGATED WITH TAURINE OR GLYCINE. /BILE ACIDS/

AN ADDUCT WITH MENTHOL IS MARKETED UNDER NAME DEGALOL.

FORMS MOLECULAR COORDINATION COMPD (SO CALLED CHOLEIC ACIDS) WITH MANY SUBSTANCES;

Interactions

COMPD INCL DEOXYCHOLATE POTENTIATED ANTISTAPHYLOCOCCI ACTIVITY OF GENTAMYCIN, MONOMYCIN, KANAMYCIN, & NEOMYCIN.

Deoxycholic acid was tested alone and as a promoter of N-nitrosobis(2-hydroxypropyl)amine induced carcinogenesis in the hamster. Three groups of 5 to 6-wk-old male Syrian hamsters (SYR)/NI were used and 10 animals per group were given subcutaneous injections of 0.9% NaCl, once per week for 5 weeks. Group 1 received no further treatment; groups 2 and 3 received 0.1% and 0.5% DCA in their feed for 30 weeks, respectively. Animals were autopsied at week 35. There was no significant difference in body wt. between groups 1 and 2, whereas there was a significant decrease in body weight for group 3 (P<0.005). There were no liver tumors, bile duct proliferation, gallbladder lesions or polyps, pancreatic lesions, or pancreatic duct hyperplasia in these 3 groups. In the promoter study, three groups of 5 to 6-wk-old hamsters (number not stated) were given a subcutaneous injection of 500 mg/kg body wt. N-nitrosobis(2-hydroxypropyl)amine per week for 5 weeks. Group 4 received no further treatment and the N-nitrosobis(2-hydroxypropyl)amine treatment was followed by 0.1% DCA (group 5) , or 0.5% DCA (group 6) in the feed for 30 weeks. There was a significant body weight loss (P<0.005) for groups 5 and 6 compared to group 4. DCA significantly increased the induction of cholangiocarcinomas 10/19 in group 5 (P<0.006); 9/25 in group 6 (P<0.05) compared to group 4 which had 1/15. Pancreatic carcinomas were significantly increased in group 5 (14/19, P<0.03). Therefore, under the conditions of this experiment, DCA was not carcinogenic when given alone but was an effective promoter of N-nitrosobis(2-hydroxypropyl)amine-induced hepatic and pancreatic carcinogenesis in hamsters.

Dates

2: Marcus SN, Heaton KW. Deoxycholic acid and the pathogenesis of gall stones. Gut. 1988 Apr;29(4):522-33. Review. PubMed PMID: 3286385; PubMed Central PMCID: PMC1433553.

3: Owen RW, Thompson MH, Hill MJ, Wilpart M, Mainguet P, Roberfroid M. The importance of the ratio of lithocholic to deoxycholic acid in large bowel carcinogenesis. Nutr Cancer. 1987;9(2-3):67-71. Review. PubMed PMID: 3550718.

4: LaRusso NF, Szczepanik PA, Hofmann AF. Effect of deoxycholic acid ingestion on bile acid metabolism and biliary lipid secretion in normal subjects. Gastroenterology. 1977 Jan;72(1):132-40. Review. PubMed PMID: 318580.